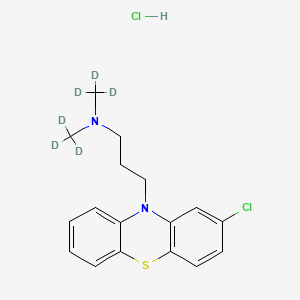

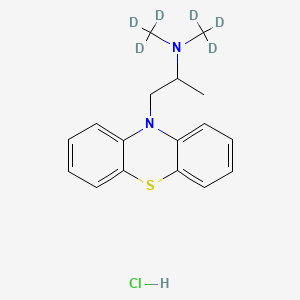

Promethazine-d6 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

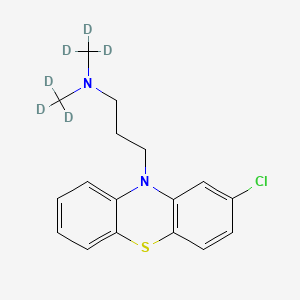

Promethazine-d6 Hydrochloride is the deuterium labeled Promethazine Hydrochloride . Promethazine Hydrochloride is an orally active histamine receptor antagonist . It is used to treat allergy symptoms, nausea and vomiting after surgery and to prevent motion sickness .

Synthesis Analysis

Promethazine is a phenothiazine derivative which differs structurally from the antipsychotic phenothiazines by the presence of a branched side chain and no ring substitution . More details about the synthesis of Promethazine and its derivatives can be found in the paper titled "REVIEW ON THE PROGRESS IN THE SYNTHESIS OF ANTIHISTAMINES AND PROMETHAZINE" .Molecular Structure Analysis

The molecular formula of Promethazine-d6 Hydrochloride is C17H21ClN2S . The molecular weight is 326.9 g/mol . The InChI isInChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H/i2D3,3D3; . Physical And Chemical Properties Analysis

The physical and chemical properties of Promethazine-d6 Hydrochloride include a molecular weight of 326.9 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass is 326.1490580 g/mol and the monoisotopic mass is also 326.1490580 g/mol . The topological polar surface area is 31.8 Ų .科学的研究の応用

Pharmacology: Taste Masking Agent

Promethazine-d6 Hydrochloride: has been utilized in pharmacological research as a taste masking agent for bitter drugs. It has been encapsulated in l-Arginine Polyamide-Based Nanocapsules to improve patient compliance by masking the unpleasant taste of medications .

Analytical Chemistry: Internal Standard in Chromatography

In analytical chemistry, Promethazine-d6 Hydrochloride serves as an internal standard for the quantification of promethazine and its metabolites in biological samples. This application is crucial in developing methods like High-Performance Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) for detecting drug residues in edible animal tissues .

Toxicology: Overdose and Delirium Prediction

Toxicological studies have employed Promethazine-d6 Hydrochloride to understand the clinical effects of promethazine overdose. Research has focused on predicting delirium and the efficacy of activated charcoal in treatment, with the aim of improving clinical outcomes in cases of overdose .

Veterinary Medicine: Antiemetic in Animals

In veterinary medicine, promethazine is used as an antiemetic. Research has been conducted to evaluate the efficacy of promethazine in preventing emesis in animals like cats, which can be induced by medications such as xylazine .

Environmental Science: Food Contaminant Detection

Promethazine-d6 Hydrochloride: is significant in environmental science, particularly in food safety. It is used to develop sensitive methods for detecting promethazine and its metabolites in the edible tissues of animals, ensuring the safety of meat products for human consumption .

Clinical Research: Investigating Drug Efficacy and Safety

In clinical research, Promethazine-d6 Hydrochloride is used to study the efficacy and safety of promethazine in various therapeutic contexts. It helps in understanding the pharmacokinetics and pharmacodynamics of the drug, which is essential for developing new therapeutic strategies .

作用機序

Target of Action

Promethazine-d6 Hydrochloride, a derivative of Promethazine, primarily targets histamine H1 receptors , post-synaptic mesolimbic dopamine receptors , alpha adrenergic receptors , muscarinic receptors , and NMDA receptors . These receptors play crucial roles in allergic reactions, pain management, sedation, nausea, and vomiting .

Mode of Action

Promethazine-d6 Hydrochloride acts as an antagonist to these receptors . By blocking these receptors, it prevents the normal function of histamine, dopamine, and other neurotransmitters, leading to its various therapeutic effects . For instance, its antihistamine action is used to treat allergic reactions, while antagonism of muscarinic and NMDA receptors contribute to its use as a sleep aid, as well as for anxiety and tension .

Biochemical Pathways

Promethazine-d6 Hydrochloride affects several biochemical pathways due to its broad receptor antagonism. It impacts the histaminergic pathways involved in allergic reactions, dopaminergic pathways related to pain and nausea, and the cholinergic system associated with sleep and anxiety . The exact downstream effects depend on the specific pathway and the physiological context.

Pharmacokinetics

Promethazine-d6 Hydrochloride, like its parent compound Promethazine, is rapidly absorbed after oral administration, with peak concentrations achieved within 2-3 hours . It undergoes significant first-pass metabolism in the liver, resulting in an oral bioavailability of around 25% . It is highly plasma protein-bound (80-90%) with a large volume of distribution .

Result of Action

The molecular and cellular effects of Promethazine-d6 Hydrochloride’s action are primarily due to its antagonistic effects on various receptors. This leads to a decrease in the activity of histamine, dopamine, and other neurotransmitters, resulting in reduced allergic reactions, nausea, and vomiting, as well as increased sedation and pain relief .

Action Environment

The action, efficacy, and stability of Promethazine-d6 Hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can impact its pharmacokinetics and pharmacodynamics. Additionally, factors such as pH and temperature can affect its stability and activity . More research is needed to fully understand the influence of these and other environmental factors on the action of Promethazine-d6 Hydrochloride.

Safety and Hazards

特性

IUPAC Name |

1-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H/i2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPDBLUZJRXNNZ-HVTBMTIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189947-02-1 |

Source

|

| Record name | 1189947-02-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。